2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
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Overview
Description
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, depending on the scale of production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
2-Aminoethyl-1,3-thiazole-4-carboxylic acid hydrochloride: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the aminoethyl group.
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid: Different position of the carboxylic acid group.
Uniqueness: 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is unique due to the presence of both the aminoethyl and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-4-6(7(10)11)12-5(9-4)2-3-8;/h2-3,8H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNOFNAXYSEERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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